![molecular formula C27H44FeN6-2 B13763774 acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:
Solvent: Acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Catalysts: None required as the iron(2+) acts as the central metal ion
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.
Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Substituting Agents: Other ligands such as phosphines, amines
Major Products
Oxidation: Iron(3+)-based complexes
Substitution: New coordination complexes with different ligands
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:
Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.
Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.
Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.
Uniqueness
This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)
Properties
Molecular Formula |
C27H44FeN6-2 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) |
InChI |
InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2 |
InChI Key |
XCXGHLWZROAMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


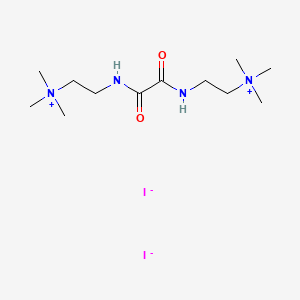
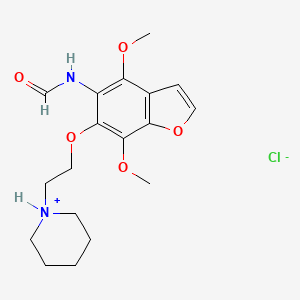
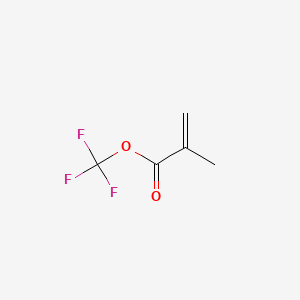
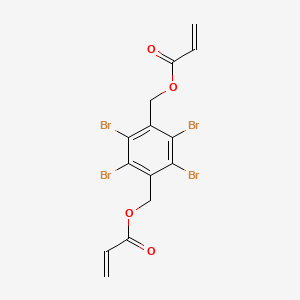
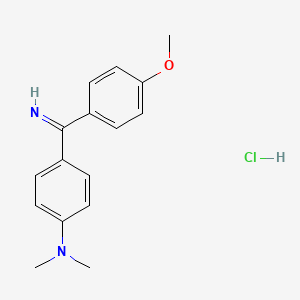

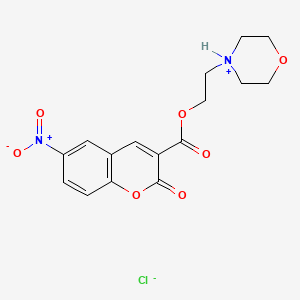
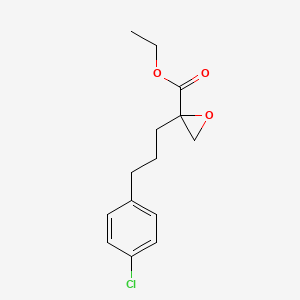
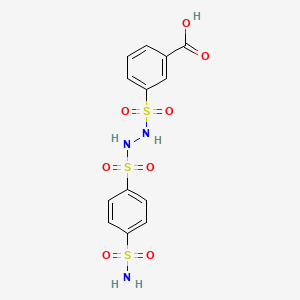
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)




